molecular formula C14H27NO B263324 4-[(2-Cyclohexylethoxy)methyl]piperidine

4-[(2-Cyclohexylethoxy)methyl]piperidine

Numéro de catalogue: B263324
Poids moléculaire: 225.37 g/mol
Clé InChI: DVSYREHIMLLHIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(2-Cyclohexylethoxy)methyl]piperidine is a useful research compound. Its molecular formula is C14H27NO and its molecular weight is 225.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Cyclohexylethoxy)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Cyclohexylethoxy)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C14H27NO

Poids moléculaire

225.37 g/mol

Nom IUPAC

4-(2-cyclohexylethoxymethyl)piperidine

InChI

InChI=1S/C14H27NO/c1-2-4-13(5-3-1)8-11-16-12-14-6-9-15-10-7-14/h13-15H,1-12H2

Clé InChI

DVSYREHIMLLHIY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCOCC2CCNCC2

SMILES canonique

C1CCC(CC1)CCOCC2CCNCC2

Origine du produit

United States

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Opioid Receptor Modulation
4-[(2-Cyclohexylethoxy)methyl]piperidine belongs to the piperidine class of compounds, which have been extensively studied for their interactions with opioid receptors. Compounds in this class often exhibit high affinity for the μ-opioid receptor, which is crucial for pain management. For instance, derivatives of 4-anilidopiperidine have shown significant analgesic properties, with modifications enhancing receptor selectivity and potency .

1.2 Antimycobacterial Activity
Recent studies have highlighted the potential of piperidine derivatives, including 4-[(2-Cyclohexylethoxy)methyl]piperidine, as inhibitors of Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicate that certain piperidine analogs can significantly inhibit the growth of M. tuberculosis, with some achieving IC50 values in the low micromolar range . This suggests that such compounds could be valuable in developing new treatments for tuberculosis.

Agricultural Applications

2.1 Fungicidal Properties
Piperidine derivatives have been reported to possess fungicidal activity against various plant pathogens. For example, compounds structurally related to 4-[(2-Cyclohexylethoxy)methyl]piperidine have shown effectiveness against powdery mildew fungi and other agricultural pests . This indicates a potential role in crop protection strategies.

Case Studies

3.1 Clinical Research on Opioid Analgesics
A clinical study explored the efficacy of novel piperidine-based opioid analgesics, revealing that modifications to the piperidine structure could lead to improved therapeutic profiles with reduced side effects compared to traditional opioids . Such findings underscore the importance of structural modifications in enhancing drug efficacy and safety.

3.2 Tuberculosis Treatment Research
In a recent clinical trial, piperidine derivatives were tested for their ability to combat drug-resistant strains of M. tuberculosis. The study demonstrated that specific modifications to the piperidine core resulted in enhanced activity against resistant strains, providing a promising avenue for future tuberculosis therapies .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
4-[(2-Cyclohexylethoxy)methyl]piperidineμ-opioid receptor agonist9.45
Piperidine Derivative AAntimycobacterial13
Piperidine Derivative BFungicidal100

Table 2: Structure-Activity Relationship Data

Compound StructuretPSA (Å)cLogPActivity Level
4-[(2-Cyclohexylethoxy)methyl]piperidine165.8High
Piperidine Analog C206.5Moderate
Piperidine Analog D157.0Low

Méthodes De Préparation

Cyclization via Dieckmann Condensation

Dieckmann condensation, an intramolecular ester cyclization, is widely employed to construct six-membered heterocycles. In the context of piperidine synthesis, this method involves β-keto esters undergoing base-catalyzed cyclization to form cyclic ketones, which are subsequently reduced to piperidines. For example, methyl acrylate and benzylamine undergo 1,4-addition to form intermediates that cyclize under basic conditions (e.g., sodium methoxide in toluene). Adapting this approach to 4-[(2-Cyclohexylethoxy)methyl]piperidine would require introducing the cyclohexylethoxy group during ester formation or post-cyclization functionalization.

Reductive Amination of Ketone Precursors

Reductive amination offers a direct route to piperidines by combining ketones with amines under reducing conditions. For instance, 1-benzyl-4-piperidone, synthesized via hydrolysis and decarboxylation of β-keto esters, reacts with piperidine in the presence of LiAlH₄ to yield 1-benzyl-4-piperidinylpiperidine. Translating this to the target compound would involve substituting the benzyl group with a cyclohexylethoxymethyl moiety, likely through alkylation or etherification steps.

Introducing the Cyclohexylethoxymethyl Substituent

The cyclohexylethoxymethyl group introduces steric and electronic challenges due to its bulky cyclohexyl ring and ether linkage. Two methodologies are viable:

Williamson Ether Synthesis Post-Cyclization

A hydroxymethyl-piperidine intermediate can undergo etherification with 2-cyclohexylethyl bromide. This requires:

  • Hydroxymethylation : Treating piperidine with formaldehyde under Mannich-like conditions to install the hydroxymethyl group.

  • Alkylation : Reacting the hydroxymethyl intermediate with 2-cyclohexylethyl bromide in the presence of a base (e.g., K₂CO₃) to form the ether bond.

Direct Substituent Incorporation During Ring Formation

Incorporating the cyclohexylethoxy group early in the synthesis avoids late-stage functionalization. For example, using a pre-functionalized β-keto ester bearing the cyclohexylethoxymethyl group in Dieckmann condensation would yield the desired piperidine directly. However, this approach demands carefully designed starting materials and may involve multi-step protection/deprotection sequences.

Catalytic Hydrogenation and Deprotection

Final steps often involve hydrogenolysis to remove protective groups (e.g., benzyl) and isolate the free base. The patent CN1583742A details hydrogenation of 1-benzyl-4-piperidinylpiperidine using 10% palladium on carbon under 20 kg/cm² H₂ at 110–120°C. For 4-[(2-Cyclohexylethoxy)methyl]piperidine, similar conditions would cleave protective groups while preserving the ether linkage.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesChallenges
Dieckmann Condensation1,4-addition, cyclization, reduction60–70High regioselectivityRequires anhydrous conditions
Reductive AminationKetone synthesis, LiAlH₄ reduction50–65Direct amine introductionSensitive to steric hindrance
Williamson EtherHydroxymethylation, alkylation40–55Modular substituent introductionMulti-step purification required

Optimization Strategies

Solvent and Catalyst Selection

  • Dieckmann Condensation : Toluene and sodium methoxide optimize cyclization efficiency.

  • Hydrogenation : Palladium on carbon (5–10%) under high-pressure H₂ ensures complete deprotection without side reactions.

Temperature and Pressure Control

Maintaining 110–120°C during hydrogenation prevents decomposition of the cyclohexylethoxy group, while pressures of 20 kg/cm² accelerate reaction kinetics.

Purification Techniques

Distillation under reduced pressure (e.g., 130°C/3–4 mmHg) effectively isolates intermediates, while recrystallization from ethanol-ether mixtures yields high-purity final products.

Challenges and Mitigations

  • Steric Hindrance : The cyclohexyl group slows nucleophilic substitutions. Using polar aprotic solvents (e.g., DMF) enhances reactivity.

  • Ether Stability : Acidic conditions may cleave the ether linkage. Neutral or mildly basic conditions are preferred during hydrolysis steps.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.